
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine is a pentapeptide composed of five amino acids: glycine, proline, alanine, proline, and threonine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although this is less common.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Amino acid substitution can be achieved using various coupling reagents and protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield a hydroxylated peptide, while substitution reactions can produce peptide analogs with altered sequences.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug delivery and as a potential treatment for various diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Alanyl-L-tyrosine:
Poly-(L-alanylglycyl-L-proline): A polymeric peptide with different structural properties.
Uniqueness
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine is unique due to its specific sequence and the presence of threonine, which can undergo unique chemical modifications
Eigenschaften
CAS-Nummer |
195870-56-5 |
|---|---|
Molekularformel |
C19H31N5O7 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C19H31N5O7/c1-10(21-16(27)12-5-3-7-23(12)14(26)9-20)18(29)24-8-4-6-13(24)17(28)22-15(11(2)25)19(30)31/h10-13,15,25H,3-9,20H2,1-2H3,(H,21,27)(H,22,28)(H,30,31)/t10-,11+,12-,13-,15-/m0/s1 |
InChI-Schlüssel |
AZJHPFKTJWWJOZ-KBRXKUPHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CN)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C2CCCN2C(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
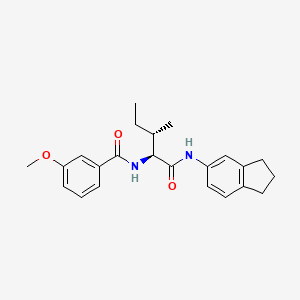
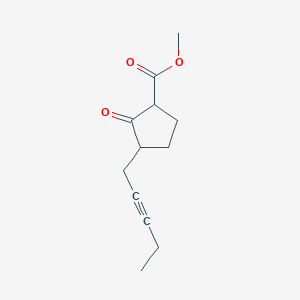
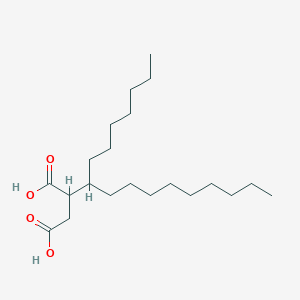
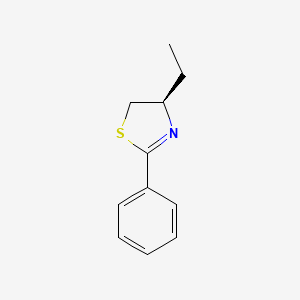
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
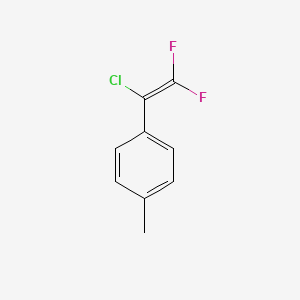
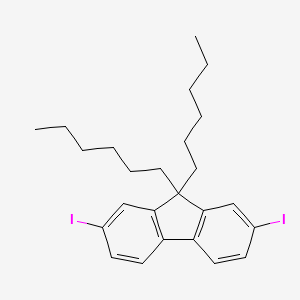
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
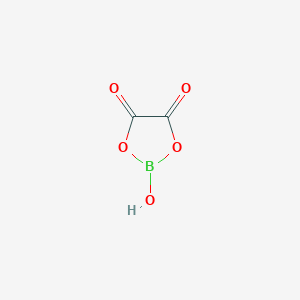
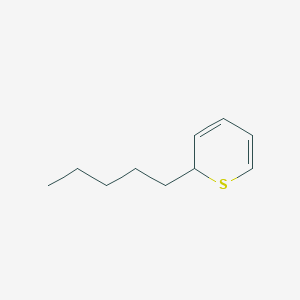

![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
